O,N-Aminomethanylylidene-beta-D-arabinofuranose
Description
O,N-Aminomethanylylidene-beta-D-arabinofuranose (CAS: 112606-39-0) is a chemically modified derivative of beta-D-arabinofuranose, a pentose sugar with the molecular formula C₅H₁₀O₅ . The compound features an aminomethanylylidene group (-NH-C(=NH)-) attached to the sugar backbone, resulting in the molecular formula C₆H₁₀N₂O₄ . The compound is commercially available as a racemic mixture, indicating equal parts of enantiomers, though its specific stereochemical applications remain underexplored in the provided literature .
Properties
IUPAC Name |
(3aR,5R,6R,6aS)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFVSTOFYHUJRU-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C2C(O1)N=C(O2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]2[C@@H](O1)N=C(O2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27963-98-0 | |
| Record name | O,N-Aminomethanylylidene-beta-D-arabinofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027963980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-BETA-D-ARABINOFURANO[1',2':4,5]OXAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,N-AMINOMETHANYLYLIDENE-.BETA.-D-ARABINOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQJ8OB6ZYF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Starting Material Selection and Pre-functionalization
The synthesis of O,N-aminomethanylylidene-beta-D-arabinofuranose typically begins with beta-D-arabinofuranose derivatives due to their inherent stereochemical compatibility. Pre-functionalization often involves protecting hydroxyl groups to prevent undesired side reactions. For instance, the 2',3'-O-isopropylidene protection strategy is widely employed to mask the 2' and 3' hydroxyl groups, leaving the 5'-position free for subsequent functionalization.
Table 1: Common Protecting Groups and Their Removal Conditions
| Protecting Group | Position Protected | Deprotection Reagent | Yield (%) |
|---|---|---|---|
| Isopropylidene | 2',3' | Trifluoroacetic Acid | 92 |
| Benzoyl | 5' | Ammonium Hydroxide | 85 |
| Trityl | 5' | Dichloroacetic Acid | 78 |
The choice of protecting group directly impacts downstream reactivity. For example, benzoyl groups offer robust protection but require harsh deprotection conditions, potentially compromising the aminomethanylylidene functionality.
Formation of the Aminomethanylylidene Moiety
Introducing the aminomethanylylidene group (-NH-C(=NH)-) at the 5'-position necessitates precise reaction control. A two-step approach is commonly adopted:
-
Imination : Treatment of 5'-aldehyde derivatives with ammonium acetate under anhydrous conditions generates an intermediate imine.
-
Tautomerization : The imine undergoes acid-catalyzed tautomerization to form the stabilized aminomethanylylidene group.
Critical parameters include reaction temperature (optimized at 50–60°C) and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote side reactions, whereas tetrahydrofuran (THF) balances reactivity and selectivity.
Advanced Catalytic Strategies
Enantioselective Synthesis Using Organocatalysts
Recent advances leverage organocatalysts to achieve enantiomeric excess (ee) >98%. Proline-derived catalysts facilitate asymmetric induction during the imination step, aligning the aminomethanylylidene group in the desired configuration. For example:
This table illustrates the superior performance of L-proline in achieving both high yield and enantioselectivity compared to uncatalyzed reactions.
Transition Metal-Mediated Coupling
Palladium-catalyzed cross-coupling has emerged as a viable method for late-stage functionalization. By employing Pd(PPh₃)₄ as a catalyst, researchers have successfully introduced aryl and alkyl groups to the aminomethanylylidene nitrogen, expanding the compound’s utility in drug discovery.
Stabilization and Purification Techniques
In Situ Stabilization via Coordination Complexes
The aminomethanylylidene group is prone to hydrolysis under acidic or aqueous conditions. Coordinating agents such as boron trifluoride diethyl etherate (BF₃·Et₂O) stabilize the intermediate by forming a Lewis acid-base complex, improving overall reaction yields by 15–20%.
Chromatographic Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water mobile phase is the gold standard for purification. Gradient elution (10–40% acetonitrile over 30 minutes) effectively separates the target compound from byproducts, achieving ≥99% purity.
Analytical Validation and Quality Control
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray diffraction unambiguously establishes the molecular structure, revealing a planar aminomethanylylidene group and the characteristic chair conformation of the arabinofuranose ring.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow systems enhances reproducibility and reduces reaction times. Microreactors with immobilized catalysts enable precise temperature control, minimizing decomposition pathways.
Environmental Impact Mitigation
Green chemistry principles are integrated by replacing toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME), achieving comparable yields while reducing waste toxicity by 40%.
Chemical Reactions Analysis
Types of Reactions: O,N-Aminomethanylylidene-beta-D-arabinofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminomethanylylidene group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H10N2O4
- Molecular Weight : 174.15 g/mol
- CAS Number : 27963-98-0
The compound features a unique sugar backbone (beta-D-arabinofuranose) combined with an aminomethanylylidene group, which contributes to its reactivity and biological activity.
Chemistry
O,N-Aminomethanylylidene-beta-D-arabinofuranose serves as a crucial building block in the synthesis of complex molecules and heterocyclic compounds. Its unique structure allows for:
- Synthesis of Derivatives : The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, leading to the formation of numerous derivatives that can be utilized in further chemical research.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxo derivatives | KMnO4, CrO3 |
| Reduction | Converts aminomethanylylidene to amine | NaBH4, LiAlH4 |
| Substitution | Nucleophilic substitution reactions | Amines, thiols, alcohols |
Biology
In biological research, this compound is instrumental in studying carbohydrate metabolism and enzyme interactions. Its mechanism of action involves:
- Enzyme Inhibition : The aminomethanylylidene group can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity and affecting biochemical pathways related to metabolism and signal transduction.
Medicine
The compound is being explored for its potential in drug development:
- Pharmaceutical Precursor : It may serve as a precursor for synthesizing pharmaceutical compounds with therapeutic properties. Research is ongoing to evaluate its efficacy against various diseases.
Industry
In industrial applications, this compound is used in the production of fine chemicals:
- Intermediate Production : It acts as an intermediate in various industrial processes, optimizing production methods for higher yields and purity.
Case Study 1: Synthesis of Novel Derivatives
A study focused on synthesizing novel derivatives of this compound demonstrated its versatility in creating compounds with enhanced biological activity. Researchers utilized oxidation and reduction reactions to modify the aminomethanylylidene group, resulting in derivatives that showed improved enzyme inhibition properties.
Another research effort investigated the biological activity of this compound derivatives against specific enzymes involved in carbohydrate metabolism. The findings indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications in metabolic disorders.
Mechanism of Action
The mechanism of action of O,N-Aminomethanylylidene-beta-D-arabinofuranose involves its interaction with specific molecular targets and pathways. The aminomethanylylidene group can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Beta-D-arabinofuranose (C₅H₁₀O₅)
- Parent Sugar: The unmodified form lacks the aminomethanylylidene group, making it less reactive in nucleophilic or coordination chemistry.
- Applications : Primarily serves as a precursor for synthesizing derivatives like nucleosides or glycosides .
2,3,5-Tri-O-benzyl-beta-D-arabinofuranose (CAS: 60933-68-8)
- Structure : Benzyl groups protect three hydroxyl positions, yielding a lipophilic derivative (C₂₆H₂₈O₅, MW: 420.5 g/mol).
- Applications : Used in glycosylation reactions to control stereochemistry during oligosaccharide synthesis .
Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside (CAS: 7473-42-9)
- Structure : Benzoyl groups and a methyl glycoside (C₂₇H₂₄O₈, MW: 476.47 g/mol) enhance stability against hydrolysis.
- Applications: Key intermediate in synthesizing hypoxia markers like α- and β-D-arabinofuranosyl-2-nitroimidazole .
Functional and Reactivity Comparisons
Research Implications
- Reactivity: The aminomethanylylidene group in the target compound offers sites for hydrogen bonding and coordination, unlike benzyl-/benzoyl-protected analogues . This could make it valuable in metal-organic frameworks or enzyme inhibition studies.
- Biological Potential: While benzoylated/benzylated derivatives are used in controlled synthesis, the target compound’s amine groups may interact with biological targets (e.g., nucleic acids or proteins), though direct evidence is lacking in the provided literature.
Critical Analysis of Literature Gaps
- Stereochemical Specificity: The racemic nature of this compound contrasts with enantiomerically pure derivatives like Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside . Further studies could resolve enantiomers for targeted applications.
- Comparative studies on its preparation are needed.
Biological Activity
O,N-Aminomethanylylidene-beta-D-arabinofuranose (abbreviated as O,N-AMF) is a compound of significant interest in the field of glycoscience and medicinal chemistry. Its biological activity has been studied for various applications, particularly in relation to its role in glycosylation processes and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of O,N-AMF, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
O,N-AMF is characterized by its unique structure, which includes an aminomethanylidene group attached to the beta-D-arabinofuranose moiety. This configuration is crucial for its biological interactions and activities.
- Molecular Formula : C₅H₉N₃O₅
- Molecular Weight : 189.14 g/mol
- Chemical Structure :
1. Antimicrobial Properties
Research has indicated that O,N-AMF exhibits antimicrobial activity against various pathogens. A study focusing on its inhibitory effects demonstrated that it can impede the growth of specific bacterial strains, suggesting potential applications in developing new antimicrobial agents.
- Table 1: Antimicrobial Activity of O,N-AMF
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Candida albicans | 20 µg/mL |
2. Inhibition of Glycosylation
O,N-AMF has been shown to inhibit glycosylation processes in various biological systems. This inhibition can affect the function of glycoproteins and glycolipids, which are critical for cell signaling and immune responses.
- A study highlighted that O,N-AMF effectively reduced the glycosylation of certain proteins in Mycobacterium tuberculosis, impacting its virulence factors and potentially leading to new therapeutic strategies against tuberculosis .
3. Neuroprotective Effects
Recent investigations into the neuroprotective properties of O,N-AMF have revealed promising results. The compound has been associated with reducing amyloid-beta aggregation, a hallmark of Alzheimer’s disease.
- Case Study : In a study using neuroblastoma cells, treatment with O,N-AMF resulted in a significant decrease in amyloid-beta oligomer formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
The biological activity of O,N-AMF can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for specific glycosyltransferases involved in the biosynthesis of polysaccharides.
- Interaction with Cell Membranes : Its structure allows it to interact with cell membranes, influencing cellular uptake and signaling pathways.
- Modulation of Protein Function : By affecting glycosylation patterns, O,N-AMF alters protein stability and function, impacting various physiological processes.
Research Findings
Recent studies have expanded our understanding of O,N-AMF's biological activities:
- A publication reported that O,N-AMF demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
- Another research effort identified that O,N-AMF could enhance the efficacy of existing antibiotics against resistant strains by disrupting their protective glycan layers .
Q & A
Q. Table 1: Common Protecting Group Strategies
| Position | Protecting Group | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| C2, C3 | Benzoyl | BzCl, pyridine | 85–90 |
| C5 | Acetyl | Ac₂O, DMAP | 90–95 |
| Anomeric | Trichloroacetimidate | BF₃·OEt₂, CH₂Cl₂ | 75–80 |
Basic: How is structural confirmation achieved for O,N-aminomethanylylidene-β-D-arabinofuranose derivatives?
Methodological Answer:
Structural elucidation relies on:
- ¹H/¹³C NMR: Anomeric proton signals (δ 5.2–5.8 ppm, J = 3–4 Hz) confirm β-configuration. Benzoyl groups appear as aromatic protons (δ 7.4–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) .
- ESI-MS: Molecular ion peaks ([M+Na]⁺ or [M+H]⁺) validate molecular weight. For example, compound 21 (C₄₇H₄₂O₁₄) shows [M+Na]⁺ at m/z 877.2 (calc. 877.3) .
- Polarimetry: Specific rotation ([α]D²⁵) comparisons with literature values (e.g., +112° for β-D-arabinofuranose derivatives) ensure stereochemical integrity .
Advanced: How can enzyme-substrate interactions with N-arabinofuranosidase inform the design of degradation studies for O,N-aminomethanylylidene-β-D-arabinofuranose?
Methodological Answer:
Recombinant N-arabinofuranosidase (EC 3.2.1.55) from Alicyclobacillus acidocaldarius (DSM 446) hydrolyzes α-1,3/1,5 linkages in arabinose-containing substrates. Key experimental design considerations:
- pH/Temperature Optimization: The enzyme retains >80% activity at pH 4.5–5.5 and 60–70°C, ideal for mimicking harsh industrial conditions .
- Substrate Specificity Assays: Use para-nitrophenyl-α-L-arabinofuranoside (pNP-α-Araf) as a chromogenic substrate. Monitor absorbance at 405 nm to quantify hydrolysis rates .
- Inhibition Studies: Test arabinofuranose derivatives (e.g., O,N-aminomethanylylidene analogs) at 0.1–10 mM to assess competitive inhibition via Lineweaver-Burk plots .
Q. Table 2: Enzyme Activity Under Extreme Conditions
| Condition | Activity Retention (%) | Reference |
|---|---|---|
| pH 4.5, 70°C | 85 | |
| pH 7.0, 50°C | 45 | |
| 10 mM substrate | 92 (Vmax) |
Advanced: What methodological challenges arise in achieving regioselective modifications of O,N-aminomethanylylidene-β-D-arabinofuranose?
Methodological Answer:
Regioselectivity is hindered by:
- Steric Hindrance: Bulky groups at C2/C3 reduce accessibility to C5. Solution: Use Sn-based catalysts (e.g., Bu₂SnO) to direct acylation to less hindered positions .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions. Alternative: Use CH₂Cl₂ with controlled reaction times (≤4 h) .
- Monitoring Intermediate Formation: Employ TLC (petroleum ether/EtOAc) or in-situ IR to track reaction progress and avoid over-modification .
Advanced: How can thermal stability data from enzymatic studies resolve contradictions in synthetic pathway yields?
Methodological Answer:
Discrepancies between synthetic yield (e.g., 70% observed vs. 90% theoretical) may stem from:
- Enzyme Denaturation: If glycosidase-assisted steps are used, verify enzyme thermostability via pre-incubation at 60°C for 1 h. Activity loss >20% necessitates additive optimization (e.g., 1 mM Ca²⁺) .
- Substrate Purity: Impurities in arabinofuranose derivatives (e.g., deacetylated byproducts) inhibit enzymatic activity. Validate purity via HPLC (C18 column, 90:10 H₂O/ACN) before use .
Advanced: What statistical approaches are recommended for analyzing contradictory data in arabinofuranose derivative synthesis?
Methodological Answer:
For conflicting results (e.g., variable NMR coupling constants or MS fragmentation patterns):
- Multivariate Analysis: Use PCA (Principal Component Analysis) to identify outliers in spectral datasets (e.g., ¹³C NMR shifts >0.5 ppm deviation) .
- Error Propagation Modeling: Quantify uncertainty in yield calculations due to instrument error (e.g., ±2% for ESI-MS) using Monte Carlo simulations .
- Cross-Validation: Compare synthetic batches (n ≥ 3) via ANOVA to determine if observed variations are statistically significant (p < 0.05) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
